2-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
2-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile is a complex organic compound that features a benzonitrile group, a sulfonyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides.
Attachment of the Benzonitrile Group: The benzonitrile group is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary amines.
Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
2-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active compound.
Materials Science: The compound’s unique structure could be useful in the development of new materials with specific properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential effects and applications in biology.
Mechanism of Action
The mechanism of action of 2-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and nitrile groups may play key roles in binding to these targets, influencing the compound’s biological activity. Pathways involved could include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile
- 2-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile
Uniqueness
2-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S2/c17-13-5-7-14(8-6-13)24(20,21)15-10-19(11-15)25(22,23)16-4-2-1-3-12(16)9-18/h1-8,15H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOJZEFMLKZZSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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